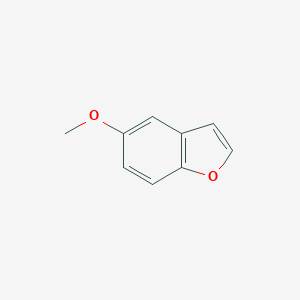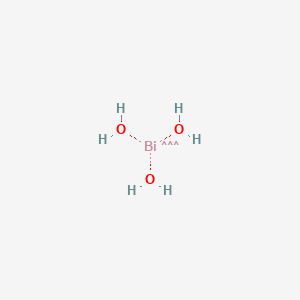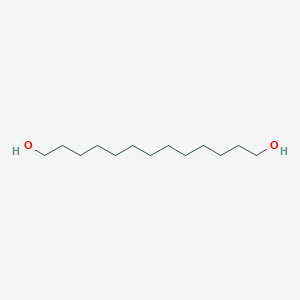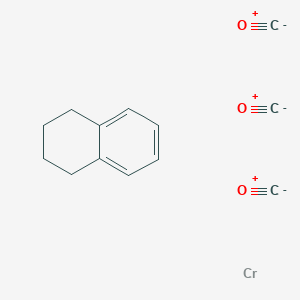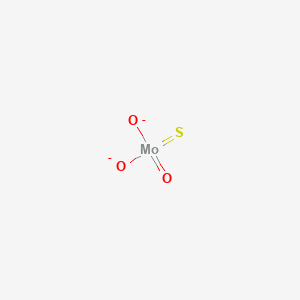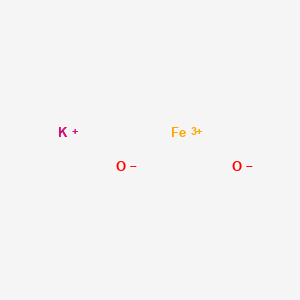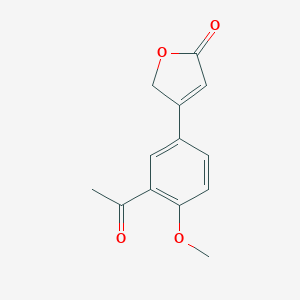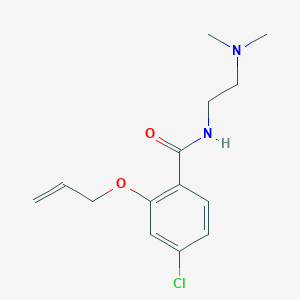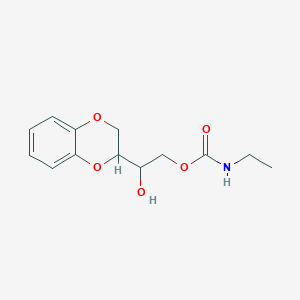
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as MDMA, is a synthetic psychoactive drug that is commonly referred to as ecstasy. MDMA has been a subject of scientific research for many years due to its potential therapeutic effects, as well as its recreational use.
Mechanism of Action
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. However, this compound can also cause negative side effects such as dehydration, hyperthermia, and serotonin syndrome.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, as well as a decrease in appetite. It can also cause changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Advantages and Limitations for Lab Experiments
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-documented. However, there are also limitations to using this compound in lab experiments. Its effects can be unpredictable, and it can cause negative side effects in some individuals.
Future Directions
There are several areas of future research that could be explored with Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. One area is the potential use of this compound in the treatment of PTSD and other mental health conditions. Another area of research is the development of new synthetic compounds that have similar effects to this compound but with fewer negative side effects. Finally, researchers could explore the potential use of this compound in combination with other psychoactive substances for therapeutic purposes.
Conclusion
This compound is a synthetic psychoactive drug that has been the subject of scientific research for many years. It has potential therapeutic effects but can also cause negative side effects. Future research could explore new synthetic compounds with similar effects to this compound, as well as the potential use of this compound in combination with other psychoactive substances.
Synthesis Methods
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized from safrole, which is a natural organic compound found in the oils of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, and then to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to this compound using a reducing agent such as aluminum amalgam.
Scientific Research Applications
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been studied for its potential therapeutic effects in the treatment of various mental health conditions, such as post-traumatic stress disorder (PTSD) and anxiety. This compound has been shown to increase empathy and decrease fear and anxiety in clinical settings, which may make it a useful tool for psychotherapy.
properties
CAS RN |
13887-62-2 |
|---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H17NO5/c1-2-14-13(16)18-7-9(15)12-8-17-10-5-3-4-6-11(10)19-12/h3-6,9,12,15H,2,7-8H2,1H3,(H,14,16) |
InChI Key |
PGDADWGXMYAIFG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Canonical SMILES |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



